Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPIOVGGXEYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method includes the alkylation of azetidine with fluoromethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted azetidines, oxidized derivatives, reduced compounds, and carboxylic acids .
Scientific Research Applications
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The azetidine ring structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs. Bromine : The fluoromethyl derivative exhibits higher polarity (LogP ~2.1) compared to the bromoethyl analog (LogP 1.89), influencing membrane permeability .
- Stereochemical Complexity : Diastereomeric analogs like (2R,2'R)-21 and (2S,2'R)-21 () demonstrate that stereochemistry significantly impacts biological activity and synthetic yields (42% vs. 30%) .
- Functional Group Diversity : Hydroxymethyl or ketone substituents (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) improve water solubility but may reduce metabolic stability compared to fluorinated derivatives .
Key Findings :
Biological Activity
Tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanism of action, and applications based on diverse scientific sources.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluoromethyl group attached to an azetidine ring, which enhances its reactivity and biological potential. The synthesis typically involves alkylation reactions using fluoromethyl halides in the presence of bases such as sodium hydride or potassium carbonate. The product is purified through standard organic synthesis techniques, including distillation and chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group increases the compound's binding affinity, while the azetidine ring provides a rigid structure that facilitates interactions within biological pathways .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related azetidine derivatives can inhibit cancer cell proliferation significantly. For example, compounds with similar structural motifs have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
Applications in Drug Development
This compound serves as a crucial building block in pharmaceutical chemistry. Its unique structural characteristics make it suitable for synthesizing more complex molecules intended for various therapeutic applications, including antimicrobial and anticancer drugs.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate (MIC: 4–8 μg/mL) | Strong (IC50: ~0.126 μM) | Unique fluoromethyl group enhances activity |
| Tert-butyl 3-aminoazetidine-1-carboxylate | Weak (MIC: >8 μg/mL) | Moderate (IC50: ~10 μM) | Lacks fluoromethyl group |
| Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | Moderate | Strong | Additional fluorine may enhance reactivity |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing tert-butyl 2-(fluoromethyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via nucleophilic fluorination of intermediates like tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate using fluorinating agents (e.g., DAST or Deoxo-Fluor). Optimization involves controlling temperature (−20°C to 0°C) and stoichiometry to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%) .
Q. How can the stability of this compound under varying storage conditions be assessed?
- Methodological Answer: Stability studies should monitor degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature). Use NMR and LC-MS to track hydrolytic cleavage of the Boc group or fluoromethyl oxidation. Store in sealed, desiccated containers at 2–8°C to preserve integrity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer: Combine H/C NMR (to verify azetidine ring geometry and fluoromethyl substitution), LC-MS (for purity >95%), and FT-IR (to confirm carbonyl stretches at ~1680–1720 cm). X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How does the fluoromethyl substituent influence the compound’s reactivity in subsequent derivatization (e.g., cross-coupling or deprotection)?
- Methodological Answer: The fluoromethyl group enhances electrophilicity at the azetidine nitrogen, facilitating nucleophilic attacks. However, steric hindrance may reduce yields in Buchwald-Hartwig couplings. Use Pd(OAc)/Xantphos catalysts under microwave irradiation (120°C, 2h) to improve efficiency. Monitor regioselectivity via F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
